molecular formula C18H15ClN2S B2576955 2-(allylthio)-1-(4-chlorophenyl)-5-phenyl-1H-imidazole CAS No. 1226458-02-1

2-(allylthio)-1-(4-chlorophenyl)-5-phenyl-1H-imidazole

Cat. No.: B2576955
CAS No.: 1226458-02-1
M. Wt: 326.84
InChI Key: NUHIVNGYWJYMEW-UHFFFAOYSA-N
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Description

2-(allylthio)-1-(4-chlorophenyl)-5-phenyl-1H-imidazole is a synthetic organic compound that belongs to the imidazole class of heterocyclic compounds. Imidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features an allylthio group, a chlorophenyl group, and a phenyl group attached to the imidazole ring, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(allylthio)-1-(4-chlorophenyl)-5-phenyl-1H-imidazole typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through a condensation reaction between an aldehyde, an amine, and a source of nitrogen such as ammonium acetate.

    Introduction of the Allylthio Group: The allylthio group can be introduced via a nucleophilic substitution reaction using an allylthiol reagent.

    Attachment of the Chlorophenyl and Phenyl Groups: These groups can be introduced through electrophilic aromatic substitution reactions using appropriate chlorophenyl and phenyl reagents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(allylthio)-1-(4-chlorophenyl)-5-phenyl-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The allylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the allylthio group or to modify the imidazole ring.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: De-allylated imidazole derivatives.

    Substitution: Substituted imidazole derivatives with different functional groups replacing the chlorophenyl group.

Scientific Research Applications

2-(allylthio)-1-(4-chlorophenyl)-5-phenyl-1H-imidazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(allylthio)-1-(4-chlorophenyl)-5-phenyl-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(allylthio)-1-(4-chlorophenyl)-5-phenyl-1H-imidazole is unique due to the presence of the allylthio group, which can impart distinct chemical and biological properties compared to other similar compounds

Properties

IUPAC Name

1-(4-chlorophenyl)-5-phenyl-2-prop-2-enylsulfanylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2S/c1-2-12-22-18-20-13-17(14-6-4-3-5-7-14)21(18)16-10-8-15(19)9-11-16/h2-11,13H,1,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUHIVNGYWJYMEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NC=C(N1C2=CC=C(C=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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